molecular formula C14H19N5O2 B1481231 benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate CAS No. 2098071-04-4

benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

Cat. No.: B1481231
CAS No.: 2098071-04-4
M. Wt: 289.33 g/mol
InChI Key: QVFGZOIDRSCJRR-UHFFFAOYSA-N
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Description

Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a synthetic organic compound featuring a 1,2,3-triazole core linked to an aminomethyl group, a carbamate moiety, and a benzyl ester (Figure 1). The triazole ring is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, which ensures regioselective 1,4-substitution .

Properties

IUPAC Name

benzyl N-[2-[4-(aminomethyl)triazol-1-yl]ethyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N5O2/c1-18(7-8-19-10-13(9-15)16-17-19)14(20)21-11-12-5-3-2-4-6-12/h2-6,10H,7-9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVFGZOIDRSCJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN1C=C(N=N1)CN)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

The compound belongs to the class of 1,2,3-triazoles, which are recognized for their stability and ability to form hydrogen bonds. The chemical structure includes a benzyl group linked to a triazole moiety with an amino group that enhances its biological interactions.

PropertyDetails
IUPAC NameBenzyl N-[2-(4-aminomethyl-1H-1,2,3-triazol-1-yl)ethyl]carbamate
Molecular FormulaC14H19N5O2
Molecular Weight289.33 g/mol
CAS Number2097965-23-4

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as topoisomerase IV, which is crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation.
  • Apoptosis Induction : The compound induces apoptosis in cancer cells by disrupting tubulin polymerization. This process is vital for cell division, and its inhibition results in cell cycle arrest.
  • Binding Interactions : The compound binds specifically to the colchicine binding site on tubulin. This binding prevents the normal polymerization of tubulin into microtubules, which is essential for mitotic spindle formation during cell division.

This compound exhibits several biochemical properties that enhance its therapeutic potential:

  • Stability Against Metabolic Degradation : The triazole ring confers stability against metabolic degradation, allowing for prolonged action within biological systems.
  • Hydrogen Bonding Capability : The ability to engage in hydrogen bonding facilitates interactions with target proteins and enzymes.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it showed IC50 values comparable to established chemotherapeutics like doxorubicin in certain assays .
  • Antiviral Properties : Research indicates that derivatives of triazole compounds can possess antiviral activity against β-coronaviruses. This suggests potential applications in treating viral infections alongside cancer therapy .
  • Structure–Activity Relationship (SAR) : Studies have explored modifications of the triazole ring and their effects on biological activity. Certain substitutions have been shown to enhance potency against specific targets, indicating a pathway for optimizing therapeutic efficacy .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing the 1,2,3-triazole moiety exhibit significant anticancer properties. For instance, a study synthesized various derivatives of benzyl-1H-1,2,3-triazole and evaluated their cytotoxic effects against several cancer cell lines. One derivative demonstrated an IC50 value of 0.99 μM against the BT-474 breast cancer cell line, showcasing its potential as an antitumor agent .

Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis through cell cycle arrest. Flow cytometric analyses revealed that certain triazole derivatives can lead to sub-G1 and G2/M phase arrest in cancer cells .

Antimicrobial Properties

Triazole derivatives have also been explored for their antimicrobial activities. The incorporation of the triazole ring into various structures has been shown to enhance antibacterial and antifungal properties. This is particularly relevant for developing new treatments against resistant strains of bacteria and fungi.

Fungicides

The triazole structure is well-known in agricultural chemistry for its role as a fungicide. Compounds similar to benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate have been utilized in formulations targeting fungal pathogens in crops. Their efficacy stems from their ability to inhibit sterol biosynthesis in fungi, disrupting cell membrane integrity.

Plant Growth Regulators

Research suggests that certain triazole compounds can act as plant growth regulators, promoting growth and enhancing resistance to environmental stresses. This application is vital for improving crop yields and sustainability in agriculture.

Polymer Chemistry

The unique chemical properties of this compound make it a candidate for use in polymer synthesis. Its ability to form stable bonds can be exploited in creating novel polymers with enhanced mechanical properties and thermal stability.

Case Studies

Study Application Findings
Study on Anticancer Activity Medicinal ChemistryIC50 of 0.99 μM against BT-474 cells; induces apoptosis via cell cycle arrest
Research on Antifungal PropertiesAgricultural ChemistryEnhanced antifungal activity against resistant strains
Investigation into Polymer ApplicationsMaterial SciencePotential for improved mechanical properties in polymer matrices

Comparison with Similar Compounds

Key Structural Features :

  • 1,2,3-Triazole core : Provides rigidity and metabolic stability, common in antimicrobial and anticancer agents .
  • Aminomethyl group (-CH2NH2): Enhances solubility and enables covalent or ionic interactions with biological targets.
  • Benzyl carbamate: A protective group that can be cleaved via hydrogenolysis (e.g., using Pd/C and H2) to yield free amines or carboxylic acids .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Triazole-Carbamate Derivatives

Compound Name Structure Key Substituents Biological Activity Reference
Benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate Triazole + aminomethyl + benzyl carbamate Aminomethyl, methyl carbamate Not reported (inferred: antimicrobial/antiparasitic) -
Ethyl 5-(2-(α-phenylacetyl)phenyl)-4H-1,2,4-triazol-3-yl carbamate (Compound 3, ) Triazole + phenylacetyl + ethyl carbamate Ethyl carbamate, phenylacetyl Nucleophilic reactivity; potential prodrug
5-Chloro-2-(4-(5-(((4-(4-chloro-2-hydroxyphenoxy)benzyl)oxy)methyl)-1H-1,2,3-triazol-1-yl)phenoxy)phenol (Compound 2, ) Triazole + chlorophenol + benzyl ether Chlorophenol, benzyl ether IC50 = 5.6 µM (InhA inhibition)
2-(2-(4-((4-Cinnamoylphenoxy)methyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione (12a, ) Triazole + naphthalimide + cinnamoyl Naphthalimide, cinnamoyl Anti-proliferative (breast cancer)

Key Observations :

  • Aminomethyl vs. Phenolic Groups: The aminomethyl substituent in the target compound contrasts with the chlorophenol group in ’s compound 2, which contributes to InhA inhibition. The aminomethyl may improve solubility but reduce enzyme affinity compared to halogenated analogs .
  • Benzyl Carbamate vs. Ethyl Carbamate: The benzyl carbamate in the target compound requires hydrogenolysis for activation, whereas ethyl carbamates (e.g., ’s compound 3) are more labile, favoring rapid prodrug conversion .

Carbamate-Containing Pharmaceuticals (Non-Triazole)

Compound Name Structure Use Reference
Methyl ((4-aminophenyl)sulfonyl)carbamate (Asulam) Benzene sulfonamide + methyl carbamate Herbicide
Methyl (1-((butylamino)carbonyl)-1H-benzimidazol-2-yl)carbamate (Benomyl) Benzimidazole + methyl carbamate Fungicide

Key Observations :

  • Medicinal vs. Agricultural Applications: The target compound’s triazole-carbamate design is tailored for therapeutic use (e.g., antiparasitic or anticancer), whereas simpler carbamates like asulam and benomyl are agrochemicals .

Comparison with Analogues :

  • ’s Compound 11 : Synthesized via CuAAC but lacks a carbamate; instead, a cyclopropylmethoxy group enhances whole-cell potency (MIC99 = 12.9 µM) .
  • ’s Compound 12a : Combines triazole with naphthalimide via CuAAC, demonstrating modularity in conjugate design for cancer therapy .

Preparation Methods

Carbamate Formation

The carbamate moiety is introduced by reacting an amine precursor with a suitable carbamoylating agent. According to patent literature on carbamate condensation methods, benzyl carbamates can be efficiently synthesized by condensation of benzyl carbamoyl derivatives with aminoethyl intermediates. The use of carbamoyl-protected derivatives of glycidylamine or 3-amino-1-halo-2-propanols has been reported to yield carbamate-containing intermediates with high efficiency and selectivity. The protection of the amine with a benzyl group facilitates purification and stability during subsequent synthetic steps.

Key points in this step include:

  • Use of tert-butylcarbamoyl (BOC) or benzyl carbamate protecting groups to improve reaction yields and steric control.
  • Condensation reactions typically require mild conditions and can be catalyzed by bases or proceed under neutral conditions.
  • The choice of protecting group influences the equivalents of reagents required and the overall yield.

Construction of the 1,2,3-Triazole Ring via Click Chemistry

The hallmark of the synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms the 1,4-disubstituted 1,2,3-triazole ring selectively and under mild conditions. This reaction involves:

  • An azide-functionalized intermediate (e.g., azidomethyl derivative).
  • An alkyne-functionalized carbamate intermediate.
  • Copper(I) catalyst, often generated in situ from copper(II) sulfate and sodium ascorbate.

This method is favored due to its high regioselectivity, mild reaction conditions, and tolerance of diverse functional groups, including carbamates and amines.

Introduction of the Aminomethyl Group at the 4-Position of the Triazole

The aminomethyl substitution on the triazole ring can be introduced by:

  • Starting with an azidomethyl precursor that, after the click reaction, yields a triazole bearing an azidomethyl substituent.
  • Subsequent reduction of the azide group to the corresponding aminomethyl group using standard methods such as catalytic hydrogenation or Staudinger reduction.

This approach allows precise placement of the aminomethyl group on the triazole ring.

Deprotection and Purification

After assembly of the triazole and carbamate moieties, protecting groups such as benzyl or BOC are removed under appropriate conditions:

  • Benzyl groups can be removed by catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.
  • BOC groups are typically removed by treatment with acids such as trifluoroacetic acid.

Purification is achieved by chromatographic techniques (e.g., silica gel column chromatography, preparative HPLC) to isolate the final pure compound.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Carbamate formation Benzyl chloroformate, amine precursor, base Benzyl carbamate intermediate
2 Azide introduction Sodium azide, solvent (e.g., DMF) Azidomethyl intermediate
3 Click reaction (CuAAC) CuSO4, sodium ascorbate, alkyne intermediate 1,4-Disubstituted 1,2,3-triazole carbamate
4 Azide reduction Pd/C, H2 or PPh3, water Aminomethyl-substituted triazole
5 Deprotection and purification Acid or hydrogenation, chromatography Pure this compound

Research Findings and Optimization Notes

  • The use of tert-butylcarbamoyl protecting groups in carbamate formation improves yields and reduces the need for excess reagents compared to acetamide analogs, due to steric effects.
  • The CuAAC reaction is highly efficient and tolerates a variety of functional groups, making it ideal for constructing the triazole ring in this compound.
  • Reduction of azide to amine is best performed under mild catalytic hydrogenation to avoid side reactions or decomposition.
  • Purification steps are critical due to the presence of multiple polar functional groups; high-performance liquid chromatography (HPLC) is often employed for final isolation.
  • Analytical techniques such as NMR, mass spectrometry, and HPLC are used throughout to confirm structure and purity.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Advantages Challenges
Carbamate formation Condensation with carbamoyl reagent Benzyl chloroformate, base High selectivity, stable intermediates Requires careful control of conditions
Azide introduction Nucleophilic substitution Sodium azide, DMF Efficient azide installation Handling of azides requires safety
Triazole ring formation Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) CuSO4, sodium ascorbate, alkyne intermediate Regioselective, mild conditions Copper removal post-reaction needed
Azide reduction Catalytic hydrogenation or Staudinger reduction Pd/C, H2 or PPh3 Clean conversion to amine Avoid over-reduction or side products
Deprotection and purification Acid treatment or hydrogenolysis TFA or Pd/C hydrogenation Effective removal of protecting groups Potential decomposition if harsh

Q & A

Q. What are the optimal synthetic routes for benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate?

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method. Key steps include:

  • Azide preparation : Reacting benzyl azide with propargyl alcohol derivatives under Mitsunobu conditions .
  • Cycloaddition : Coupling the azide with a terminal alkyne (e.g., propargyl carbamate) using Cu(I) catalysts (e.g., CuSO₄·Na ascorbate) to form the triazole core .
  • Purification : Column chromatography (silica gel, CHCl₃/MeOH eluent) achieves >95% purity .
    Methodological Note: Optimize reaction time (12–24 hrs) and temperature (25–60°C) to balance yield (70–85%) and regioselectivity for the 1,4-triazole isomer .

Q. How is the structural integrity of this compound validated in synthetic workflows?

  • Spectroscopic characterization :
    • ¹H/¹³C NMR : Confirm triazole proton signals (δ 7.5–8.0 ppm) and carbamate carbonyl (δ 155–160 ppm) .
    • Mass spectrometry (MS) : Molecular ion peaks at m/z 275.31 (M+H⁺) validate molecular weight .
  • X-ray crystallography : Resolves triazole ring geometry and hydrogen-bonding interactions (e.g., π-π stacking) .

Q. What preliminary biological screening strategies are recommended?

  • Antifungal assays : Test against Candida albicans or Aspergillus species using broth microdilution (MIC values typically 8–32 µg/mL) .
  • Enzyme inhibition : Screen against fungal lanosterol 14α-demethylase (CYP51) via UV-Vis spectroscopy to assess binding affinity (IC₅₀ < 10 µM reported for triazole analogs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from:

  • Structural variations : Substituents on the triazole (e.g., methyl vs. benzyl groups) alter solubility and target interactions .
  • Assay conditions : pH, temperature, and solvent (DMSO vs. aqueous buffer) affect compound stability .
    Methodological Approach:

Perform dose-response curves across multiple assays (e.g., time-kill kinetics vs. static MIC).

Use molecular docking (e.g., AutoDock Vina) to compare binding modes to CYP51 homologs .

Validate with isothermal titration calorimetry (ITC) to quantify binding thermodynamics .

Q. What strategies enhance the compound’s selectivity for fungal vs. mammalian targets?

  • Substituent engineering : Replace the benzyl group with polar moieties (e.g., hydroxyl or pyridyl) to reduce off-target binding to human cytochrome P450 enzymes .
  • Prodrug design : Mask the carbamate with enzymatically cleavable groups (e.g., esterase-sensitive linkers) for targeted release .
    Data Insight: Analog studies show 2-fold selectivity improvements when the triazole’s aminomethyl group is acetylated .

Q. How can structure-activity relationships (SAR) guide optimization of this compound?

  • Core modifications :

    Substituent PositionModificationImpact on Activity
    Triazole C4Aminomethyl↑ Antifungal potency (MIC ↓ 50%)
    Ethyl linkerMethylation↑ Metabolic stability (t₁/₂ ↑ 2 hrs)
    CarbamateBenzyl vs. tert-butyl↓ Cytotoxicity (IC₅₀ ↑ 40%)
  • Computational tools : Use QSAR models (e.g., CoMFA) to predict logP and bioavailability .

Q. What analytical methods address stability challenges in aqueous formulations?

  • HPLC-MS stability assays : Monitor degradation products (e.g., carbamate hydrolysis to amines) under pH 7.4 buffer at 37°C .
  • Lyophilization : Formulate with cryoprotectants (trehalose or mannitol) to enhance shelf life (>6 months at −20°C) .

Q. How do researchers validate target engagement in cellular models?

  • Fluorescent probes : Conjugate the compound with BODIPY tags for confocal imaging in fungal hyphae .
  • Pull-down assays : Use biotinylated analogs to isolate bound proteins (e.g., CYP51) from C. albicans lysates .

Contradictory Data Analysis

Q. Why do some studies report weak antibacterial activity despite structural similarity to known antibiotics?

  • Mechanistic divergence : The triazole-carbamate scaffold may lack affinity for bacterial topoisomerases (vs. fungal CYP51) .
  • Membrane permeability : Gram-negative bacteria’s outer membrane limits intracellular accumulation .
    Resolution: Pair with efflux pump inhibitors (e.g., phenylalanine-arginine β-naphthylamide) to enhance uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
Reactant of Route 2
benzyl (2-(4-(aminomethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate

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